(S)-1-(3-Bromo-2-methoxyphenyl)ethanol is a chiral compound with the (S) configuration at the chiral center. It serves as a crucial building block in the synthesis of various organic compounds, particularly in pharmaceutical research. One notable application is its role as a key intermediate in the synthesis of lusutrombopag.
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol is a chemical compound with the molecular formula and a CAS number of 952103-45-6. This compound is notable for its applications in pharmaceutical research and as an intermediate in the synthesis of various bioactive molecules. The presence of a bromine atom and a methoxy group on the aromatic ring contributes to its unique chemical properties and reactivity.
This compound can be classified as an aryl alcohol, specifically a substituted phenyl ethanol. It is derived from the phenolic compound, where the hydroxyl group is attached to a carbon that is part of an ethyl chain. The compound's synthesis often involves the bromination of related phenolic compounds, making it relevant in synthetic organic chemistry.
The synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol can be achieved through several methods:
The enzymatic method typically employs carbonyl reductases, which facilitate the reduction process under mild conditions, thus preserving the integrity of sensitive functional groups. Reaction conditions such as temperature, pH, and substrate concentration are critical for optimizing yield and selectivity.
The molecular structure of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol features:
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate desired pathways while minimizing side reactions.
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol serves as an important intermediate in pharmaceutical chemistry. Its applications include:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research and development efforts within pharmaceutical sciences.
The discovery of NoCR (carbonyl reductase from Novosphingobium sp. Leaf2) represents a breakthrough in biocatalytic synthesis of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol. Researchers systematically screened available carbonyl reductases for their ability to asymmetrically reduce the prochiral ketone precursor 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a). Among evaluated enzymes, NoCR demonstrated unparalleled catalytic performance, achieving complete conversion of exceptionally high substrate concentrations (200 g/L) to the target (S)-alcohol with >99% enantiomeric excess (ee). This exceptional activity stems from NoCR’s robust structural architecture, which maintains stereochemical fidelity under industrially relevant conditions. Comparative analysis revealed that NoCR outperformed homologs such as the carbonyl reductase from Novosphingobium aromaticivorans (CBR), which achieved complete conversion at only 100 g/L substrate input [1] [2].
NoCR exhibits remarkable substrate promiscuity while maintaining strict stereochemical control. Beyond its primary substrate (1a), NoCR efficiently reduces structurally diverse acetophenone derivatives featuring halogen (Br, Cl, F) or methoxy substituents at various positions on the aromatic ring. This broad specificity is coupled with consistently excellent enantioselectivity (>99% ee) across tested substrates. The enzyme’s active site accommodates steric and electronic variations without compromising chiral discrimination, attributed to precise positioning of the substrate carbonyl group relative to the catalytic triad and cofactor (NADH). Such versatility positions NoCR as a valuable biocatalyst for synthesizing diverse chiral aryl alcohols beyond the Lusutrombopag precursor [1] [2].
Table 1: Carbonyl Reductase Candidates for Synthesis of (1S)-1-(3-Bromo-2-methoxyphenyl)ethanol
Enzyme Source | Max Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (% ee) | Isolated Yield (%) |
---|---|---|---|---|
Novosphingobium sp. Leaf2 (NoCR) | 200 | 100 | >99 | 77 |
Novosphingobium aromaticivorans | 100 | 100 | >99 | Not Reported |
The economic viability of NoCR-catalyzed bioreduction hinges on efficient cofactor regeneration. The formate dehydrogenase (FDH)/sodium formate system emerged as the optimal NADH recycling strategy. This system exploits FDH’s ability to oxidize inexpensive formate ions to CO₂ while reducing NAD⁺ to NADH. The gaseous CO₂ byproduct drives the reaction equilibrium toward near-completion. Implementation of this system with NoCR enabled complete conversion of 200 g/L substrate while maintaining cofactor turnover numbers (TTN) exceeding 50,000 mol NADH/mol NAD⁺. The FDH/formate system demonstrates exceptional compatibility with NoCR, eliminating cofactor accumulation as a rate-limiting factor and significantly reducing process costs compared to stoichiometric NADH addition [1] [6].
A rigorous evaluation of cofactor regeneration systems identified FDH/formate as superior for large-scale operations. Alternative systems exhibit critical limitations:
The FDH/formate system provides a compelling advantage through its irreversible reaction kinetics, benign byproduct (CO₂), and exceptional robustness under process conditions. This combination facilitates straightforward reactor design, simplifies product isolation, and minimizes environmental impact—key considerations for industrial implementation [1] [5] [6].
Table 2: Comparative Analysis of Cofactor Regeneration Systems
Regeneration System | Cofactor Regenerated | Key Advantages | Industrial Limitations | Compatibility with NoCR |
---|---|---|---|---|
FDH/Formate | NADH | Irreversible reaction; Gaseous byproduct; Low cost | Slight pH increase manageable | Excellent |
GDH/Glucose | NADPH | Mild conditions; High TTN | Acidification (gluconate); Byproduct removal needed | Moderate (cofactor mismatch) |
Isopropanol | NADH | Simple setup; Low-cost cosubstrate | Acetone inhibition; Flammability risk | Good |
Comprehensive kinetic characterization reveals NoCR’s high affinity and efficiency toward substrate 1a. Steady-state kinetics yielded a Michaelis constant (Km) of 0.66 mmol/L, indicating strong enzyme-substrate binding affinity. The turnover number (kcat) reached 7.5 s⁻¹, reflecting a rapid catalytic rate. Consequently, the catalytic efficiency (kcat/K*m) attained 11.3 (mmol/L)⁻¹·s⁻¹ (or 11.3 L·mmol⁻¹·s⁻¹). This high efficiency underscores NoCR’s suitability for high-productivity bioreductions. Kinetic analysis further confirmed substrate inhibition at concentrations exceeding 250 g/L, guiding optimal process design to maintain substrate levels below this threshold for maximal reaction velocity [1] [2].
NoCR activity and stability are significantly influenced by reaction temperature and pH. The enzyme exhibits a temperature optimum near 35°C, with activity sharply declining above 45°C due to thermal denaturation. Below 20°C, reaction rates become industrially impractical. Similarly, the pH optimum resides at pH 6.5 (in phosphate buffer), with >80% activity retained between pH 6.0 and 7.5. Outside this range, protonation state changes in the catalytic triad (Tyr-Lys-Ser) and potential structural alterations reduce activity. Maintaining pH is crucial not only for enzyme activity but also for cofactor stability (NADH degrades rapidly above pH 8.0). Robust process control within these optimized parameters (30-35°C, pH 6.5) ensures sustained high catalytic efficiency and enzyme longevity, particularly important for continuous or multi-batch operations [1] [5].
Table 3: Optimized Kinetic and Process Parameters for NoCR-Catalyzed Synthesis
Parameter | Symbol | Value | Unit | Significance |
---|---|---|---|---|
Michaelis Constant | Km | 0.66 | mmol/L | High substrate binding affinity |
Turnover Number | kcat | 7.5 | s⁻¹ | Rapid catalytic conversion |
Catalytic Efficiency | kcat/Km | 11.3 | L·mmol⁻¹·s⁻¹ | Overall high enzymatic efficiency |
Optimal Temperature | - | 35 | °C | Balance between activity and stability |
Optimal pH | - | 6.5 | - | Maintains catalytic triad protonation state |
Max Substrate Conc. (No inhib) | - | 200 | g/L | Prevents substrate inhibition effects |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: